
3,3-Dimethylazetidine-1-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylazetidine-1-sulfonyl Chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylazetidine-1-sulfonyl Chloride typically involves the cyclization of γ-prenylated amines using an iodine-mediated intramolecular cyclization reaction . This method provides a highly diastereoselective route to the desired azetidine compound.
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the reaction of the corresponding sulfonic acids with chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylazetidine-1-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduced Products: Reduced forms of the compound, often leading to the formation of secondary amines.
Scientific Research Applications
3,3-Dimethylazetidine-1-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,3-Dimethylazetidine-1-sulfonyl Chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as an intermediate in the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the bioactive molecule being synthesized .
Comparison with Similar Compounds
- 3,3-Dimethylazetidine Hydrochloride
- 1,3,3-Trimethylazetidine
- Aziridines
Comparison: 3,3-Dimethylazetidine-1-sulfonyl Chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other azetidines and aziridines. This functional group allows for the formation of sulfonamide bonds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5H10ClNO2S |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3,3-dimethylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO2S/c1-5(2)3-7(4-5)10(6,8)9/h3-4H2,1-2H3 |
InChI Key |
HJDYHMPGTKZASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


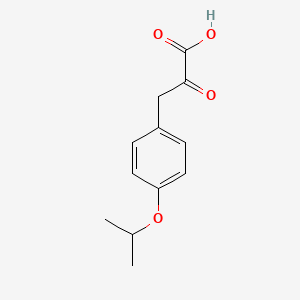


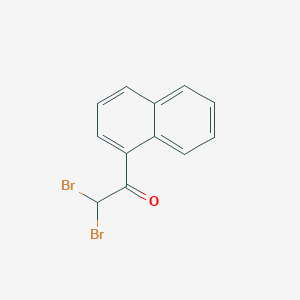
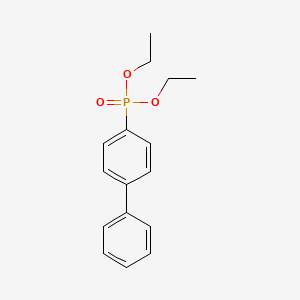
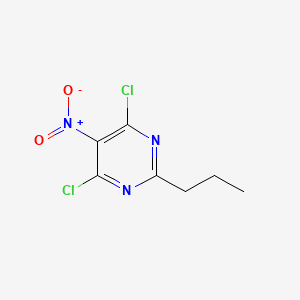
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
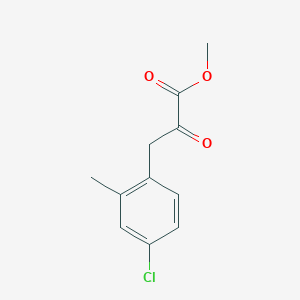
![6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13695567.png)
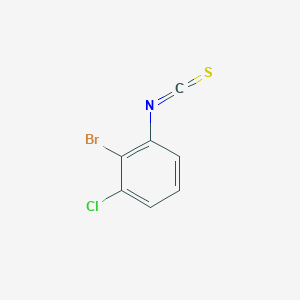
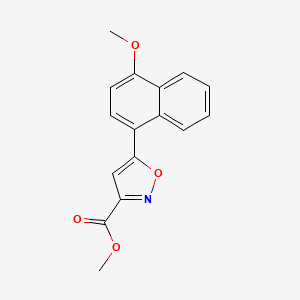
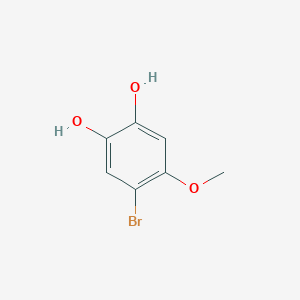
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)
![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
